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Compound of Interest

Compound Name: Heptane-1,2,7-triol

Cat. No.: B1591789 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a summary of the currently available technical information

on heptane-1,2,7-triol. Extensive searches of scientific literature and chemical databases have

yielded no evidence of the natural occurrence of this compound in plant, microbial, or animal

sources. Therefore, this guide focuses on its chemical identity and potential synthetic

pathways, which are of primary relevance to researchers interested in its synthesis and

potential applications.

Introduction
Heptane-1,2,7-triol (CAS No. 37939-50-7) is a seven-carbon aliphatic chain with three

hydroxyl groups located at positions 1, 2, and 7. The presence of these polar hydroxyl groups

on a flexible hydrocarbon backbone suggests potential applications as a building block in the

synthesis of more complex molecules, or as a component in the formulation of specialty

chemicals such as surfactants and plasticizers.[1] Currently, heptane-1,2,7-triol is available

commercially from various chemical suppliers, indicating its utility in research and development.

[2] This document aims to provide a concise technical overview of its known properties and a

plausible, though not experimentally verified, synthetic approach.

Chemical and Physical Properties
The key physicochemical properties of heptane-1,2,7-triol, compiled from various chemical

database entries, are summarized in Table 1. These properties are crucial for its handling,
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storage, and application in a laboratory or industrial setting.

Property Value Source

Molecular Formula C₇H₁₆O₃ ChemScene[2]

Molecular Weight 148.20 g/mol ChemScene[2]

CAS Number 37939-50-7 ChemScene[2]

Appearance

White or Colorless to Light

yellow powder to lump to clear

liquid

TCI America

Purity >95.0% (GC) TCI America

Storage Sealed in dry, 2-8°C ChemScene[2]

SMILES C(CCC(CO)O)CCO ChemScene[2]

Topological Polar Surface Area

(TPSA)
60.69 Å² ChemScene[2]

logP -0.1077 ChemScene[2]

Hydrogen Bond Donors 3 ChemScene[2]

Hydrogen Bond Acceptors 3 ChemScene[2]

Rotatable Bonds 6 ChemScene[2]

Synthesis of Heptane-1,2,7-triol
While specific, detailed experimental protocols for the synthesis of heptane-1,2,7-triol are not

readily available in the reviewed literature, a plausible synthetic route can be proposed based

on established organic chemistry principles. A potential pathway could involve the

dihydroxylation of a terminal alkene, followed by functional group manipulation to introduce the

third hydroxyl group.

Proposed Synthetic Pathway
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A hypothetical multi-step synthesis of heptane-1,2,7-triol is outlined below. This pathway

utilizes commercially available starting materials and common organic reactions.

Step 1: Grignard Reaction. The synthesis could commence with the reaction of 5-bromo-1-

pentene with magnesium to form the corresponding Grignard reagent. This reagent would

then react with formaldehyde to yield 6-hepten-1-ol.

Step 2: Dihydroxylation. The terminal double bond of 6-hepten-1-ol can be dihydroxylated to

form heptane-1,6,7-triol. This can be achieved using various reagents, such as osmium

tetroxide (in catalytic amounts) with a co-oxidant like N-methylmorpholine N-oxide (NMO), or

through cold, dilute potassium permanganate.

Step 3: Selective Protection. To differentiate the hydroxyl groups and achieve the desired

1,2,7-triol, selective protection of the 1- and 6-hydroxyl groups could be performed.

Step 4: Oxidation and Reduction (or other functional group interconversion). The remaining

unprotected hydroxyl group at position 7 would then need to be converted to a different

functionality and a new hydroxyl group introduced at position 2. A more direct, albeit

potentially challenging, approach would be the direct selective oxidation of the secondary

hydroxyl group at C-6 to a ketone, followed by a Baeyer-Villiger oxidation, hydrolysis, and

subsequent reduction steps to achieve the desired 1,2,7-triol arrangement. A simpler, though

longer, route might involve protection, oxidation, and subsequent functional group

interconversions.

Note: This proposed pathway is hypothetical and would require experimental validation and

optimization.

Logical Workflow for a Potential Synthesis
The following diagram illustrates the logical flow of a potential synthetic route to heptane-1,2,7-
triol.
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Hypothetical Synthesis of Heptane-1,2,7-triol

5-Bromo-1-pentene

6-Hepten-1-ol

1. Mg, Et2O
2. HCHO, H3O+

Heptane-1,6,7-triol

OsO4 (cat.), NMO

Protected Heptane-1,6,7-triol

Selective Protection

Intermediate for C-2 Hydroxylation

Functional Group
Interconversion

Heptane-1,2,7-triol

Hydroxylation & Deprotection

Click to download full resolution via product page

Caption: A logical workflow for a proposed synthesis of heptane-1,2,7-triol.

Biological Activity
As of the date of this report, there is no published information regarding the biological activity of

heptane-1,2,7-triol. Its structural similarity to other short-chain polyols might suggest potential

roles as humectants or cryoprotectants, but any such properties would need to be determined
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experimentally. For researchers in drug development, this compound represents an unexplored

chemical entity.

Conclusion
Heptane-1,2,7-triol is a synthetic triol for which no natural sources have been identified. Its

chemical and physical properties are well-defined, and it is commercially available for research

purposes. While detailed synthetic procedures are not readily available in the public domain,

plausible synthetic routes can be devised from common starting materials. The lack of data on

its biological activity presents an opportunity for future investigation by researchers in the fields

of chemistry, materials science, and pharmacology. Professionals in drug development may

find its unique structure to be of interest as a scaffold or building block for novel therapeutic

agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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